Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Suresh, Lavanya, and Rao (2016) involved the synthesis of a new series of compounds related to the chemical structure . These compounds exhibited significant antimicrobial activity against various microorganisms, highlighting their potential in pharmaceutical applications (Suresh, Lavanya, & Rao, 2016).
Antimicrobial Activities
Another study by Bektaş et al. (2007) focused on synthesizing novel derivatives with similar core structures, which demonstrated good to moderate antimicrobial activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Ring-Opening Reactions
A study by Jones and Phipps (1976) investigated the ring-opening reactions of compounds similar to Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate. This research provides insights into the chemical behavior and potential applications in synthesizing new molecular structures (Jones & Phipps, 1976).
Potential Anti-Inflammatory Agents
Moloney (2001) synthesized a molecule structurally related to the compound , targeting novel molecules as potential anti-inflammatory agents. This indicates the possible use of such compounds in developing treatments for inflammatory diseases (Moloney, 2001).
Synthesis and Thermal Rearrangement
Dovlatyan et al. (2010) conducted a study on the synthesis and thermal rearrangement of related compounds, contributing to the understanding of their chemical properties and potential applications in various fields of chemistry (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010).
Soluble Epoxide Hydrolase Inhibitors
Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the potential of related compounds in medical research, particularly in the context of inflammatory and cardiovascular diseases (Thalji et al., 2013).
Mechanism of Action
Target of Action
Compounds with thiazole and triazole rings have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole and triazole derivatives have been reported to interact with a variety of biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Thiazole and triazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole and triazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-12-21-20-24(22-12)18(25)17(29-20)16(13-4-6-15(27-2)7-5-13)23-10-8-14(9-11-23)19(26)28-3/h4-7,14,16,25H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLYNYFRSVQFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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